molecular formula C13H17NO3 B11818241 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11818241
M. Wt: 235.28 g/mol
InChI Key: DNBQLWLQSGOMHE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a methoxyphenyl group and a pyrrolidinyl group attached to an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting a suitable phenol derivative with a methoxy group donor under appropriate conditions.

    Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur, especially at the acetic acid moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or analgesic effects.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may interact with hydrophobic pockets, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid
  • 2-(2-Methoxyphenyl)-2-(morpholin-1-yl)acetic acid

Uniqueness

2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C13H17NO3/c1-17-11-7-3-2-6-10(11)12(13(15)16)14-8-4-5-9-14/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,16)

InChI Key

DNBQLWLQSGOMHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N2CCCC2

Origin of Product

United States

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